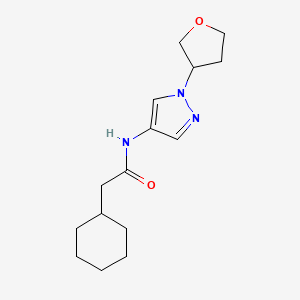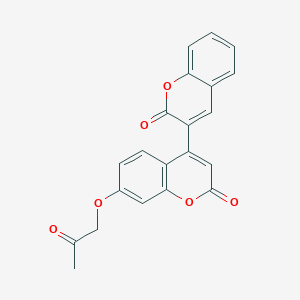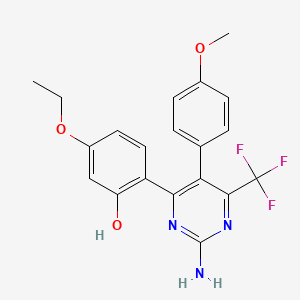![molecular formula C17H22N2O3 B2463677 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 433239-66-8](/img/structure/B2463677.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide, also known as CHEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHEE is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by CHEE leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the inhibition of FAAH, an enzyme that is responsible for the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a crucial role in the regulation of a range of physiological processes. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have a low toxicity profile, which makes it suitable for use in in vivo experiments. However, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has limitations as well. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has a relatively short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide. One area of interest is the potential applications of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide in the treatment of neurodegenerative diseases. N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of more effective treatments for pain, inflammation, and anxiety disorders. Finally, further research is needed to elucidate the long-term effects of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide and its potential applications in the treatment of chronic diseases.
Métodos De Síntesis
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the reaction of 2-methoxybenzoic acid with cyclohexene in the presence of a catalyst to form 2-(cyclohexen-1-yl)benzoic acid. This intermediate is then reacted with N-(2-chloroethyl)oxamide in the presence of a base to form N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide is in the study of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a range of physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDGVVXSIVFGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2463602.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2463603.png)
![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)
![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)
![2-[1-(Benzhydrylideneamino)-2,2,2-trifluoroethylidene]propanedinitrile](/img/structure/B2463611.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide](/img/structure/B2463615.png)
